N-benzyl-N-ethylazetidine-3-carboxamide

Description

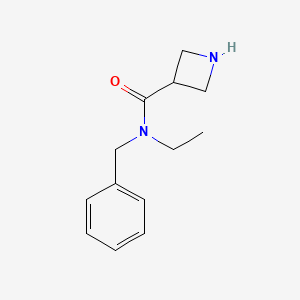

Structure

2D Structure

Properties

CAS No. |

1501421-92-6 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-benzyl-N-ethylazetidine-3-carboxamide |

InChI |

InChI=1S/C13H18N2O/c1-2-15(13(16)12-8-14-9-12)10-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |

InChI Key |

VVIURXRZBNKWRM-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2CNC2 |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2CNC2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block for Polyamines

N-benzyl-N-ethylazetidine-3-carboxamide serves as an essential precursor in the synthesis of polyamines through ring-opening polymerization. The strained azetidine ring facilitates nucleophilic attacks, which are crucial for creating complex polymer structures. This application is particularly significant in the development of new materials with enhanced properties.

Synthesis of Azetidine Derivatives

The compound is used as an intermediate in synthesizing various azetidine derivatives. For instance, N-benzyl azetidine-3-carboxylic acid methyl ester can be prepared from N-benzyl-3-cyano azetidine through a series of reactions involving methanol and strong acids like sulfuric acid or hydrogen chloride. This process allows for effective separation and purification of products, making it economically viable for large-scale production .

Biological Applications

Drug Discovery and Development

Azetidine derivatives, including this compound, are being explored as potential small-molecule inhibitors in drug discovery. Their unique structural characteristics enable them to interact with various biological targets, including enzymes and receptors. For example, research has shown that certain azetidine derivatives exhibit promising anticancer and antimicrobial activities, making them candidates for further development in therapeutic applications .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinities of azetidine derivatives to specific biological targets. Compounds derived from this compound have demonstrated favorable binding energies, indicating their potential as effective inhibitors in disease pathways .

Industrial Applications

Development of New Materials

The reactivity of this compound is leveraged in developing new materials and coatings. Its ability to undergo various chemical transformations allows for the creation of materials with tailored properties for specific industrial applications.

Case Study 1: Anticancer Activity

A study focused on a series of azetidine derivatives derived from this compound demonstrated significant anticancer activity against several cancer cell lines. The synthesized compounds were characterized using techniques such as mass spectrometry and NMR spectroscopy, confirming their structural integrity and biological efficacy .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of azetidine derivatives, including those derived from this compound. The results indicated that specific compounds exhibited strong antibacterial activity against common pathogens, highlighting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between N-benzyl-N-ethylazetidine-3-carboxamide and analogs from the provided evidence:

Key Observations:

- Ring Systems : The azetidine’s four-membered ring introduces greater strain compared to the bicyclic β-lactam in benzathine benzylpenicillin or the aromatic pyrazolo[3,4-b]pyridine in CID 17026866. This strain may influence reactivity and metabolic stability.

- Biological Activity : Benzathine benzylpenicillin’s antibacterial activity derives from its β-lactam ring, while the azetidine derivative’s smaller ring may favor different biological targets, such as neurological receptors or enzymes.

Pharmacological and Physicochemical Properties

- Solubility : The azetidine’s aliphatic nature likely reduces aqueous solubility compared to aromatic heterocycles (e.g., pyrazolo[3,4-b]pyridine in CID 17026868) but improves lipid membrane permeability.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-benzyl-N-ethylazetidine-3-carboxamide typically involves:

- Preparation of the azetidine-3-carboxylic acid or its derivatives (e.g., esters, nitriles).

- Introduction of the N-benzyl and N-ethyl substituents on the azetidine nitrogen.

- Conversion of carboxylic acid derivatives into the corresponding carboxamide.

The key challenges include controlling the substitution on the nitrogen atom and efficient conversion of functional groups at the 3-position of the azetidine ring.

Preparation of Azetidine-3-carboxylic Acid Derivatives

A foundational step is the preparation of azetidine-3-carboxylic acid or its protected derivatives. According to European patent EP0201957A2, azetidine-3-carboxylic acid derivatives can be prepared by decarboxylation of 3,3-bis(hydroxymethyl)azetidine derivatives under controlled heating conditions (80–230 °C) often in the presence of bases such as amines or pyridine, and sometimes copper salts to accelerate the reaction. The nitrogen substituent can be introduced at this stage or later, with common substituents including alkyl groups (C1–C18), benzyl, or tosyl groups.

Preparation of N-benzyl Azetidine-3-carboxylic Acid Methyl Ester Intermediate

A critical intermediate for the synthesis of N-benzyl substituted azetidine derivatives is the N-benzyl azetidine-3-carboxylic acid methyl ester. This intermediate is prepared by the acid-catalyzed reaction of N-benzyl-3-cyano azetidine with methanol at elevated temperature (50–100 °C), typically in the presence of a strong inorganic acid such as concentrated sulfuric acid. The reaction proceeds via esterification of the cyano group to the methyl ester. After completion, the reaction mixture is diluted with water, basified (commonly with ammonia), and the methyl ester is extracted using a water-immiscible organic solvent such as methylene chloride.

| Parameter | Condition |

|---|---|

| Starting material | N-benzyl-3-cyano azetidine |

| Solvent | Methanol |

| Catalyst | Concentrated sulfuric acid |

| Temperature | 50–100 °C (reflux preferred) |

| Reaction time | ~2 hours |

| Workup | Dilution with water, basification with ammonia, extraction with methylene chloride |

The methyl ester intermediate is then purified by distillation under reduced pressure (e.g., 92–95 °C at 0.2 mm Hg) and characterized by NMR.

Hydrolysis of Methyl Ester to N-benzyl Azetidine-3-carboxylic Acid

The methyl ester is subsequently hydrolyzed by treatment with hot or boiling water to yield N-benzyl azetidine-3-carboxylic acid. This hydrolysis typically requires about one hour and is monitored by the disappearance of the two-phase system into a homogeneous solution, indicating complete conversion.

Summary Table of Preparation Steps and Conditions

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1. Preparation of 3-cyano azetidine | Azetidine derivatives | Standard synthetic routes | N-benzyl-3-cyano azetidine | Benzyl group introduced as nitrogen substituent |

| 2. Esterification | N-benzyl-3-cyano azetidine | Methanol, concentrated H2SO4, reflux 50–100 °C | N-benzyl azetidine-3-carboxylic acid methyl ester | Extraction with methylene chloride |

| 3. Hydrolysis | Methyl ester | Hot water, ~1 hour | N-benzyl azetidine-3-carboxylic acid | Monitored by phase change in reaction mixture |

| 4. N-ethyl substitution | N-benzyl azetidine-3-carboxylic acid | Alkylation/reductive amination methods | N-benzyl-N-ethyl azetidine-3-carboxylic acid | Requires controlled alkylation conditions |

| 5. Carboxamide formation | N-benzyl-N-ethyl azetidine-3-carboxylic acid | Activation (e.g., acid chloride) + amine (ethylamine) | This compound | Standard amide coupling chemistry |

Research Findings and Practical Considerations

- The use of benzyl as a nitrogen protecting group is advantageous over bulkier groups like benzhydryl, as it facilitates easier processing and purification despite challenges related to water solubility of intermediates.

- The methyl ester intermediate is crucial for efficient separation of organic products from aqueous impurities and enables smooth hydrolysis to the acid form.

- Decarboxylation and derivatization of azetidine-3,3-bis(hydroxymethyl) derivatives provide an alternative route to azetidine-3-carboxylic acid derivatives, with temperature and catalyst control being critical for yield and purity.

- Catalyst reuse and hydroxide concentration significantly influence reaction rates in related carboxylic acid salt preparations, suggesting optimization potential for scale-up.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-benzyl-N-ethylazetidine-3-carboxamide, and what safety precautions are critical during synthesis?

- Methodological Answer : Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with benzyl and ethyl amines under controlled conditions. Safety protocols include using inert atmospheres (e.g., nitrogen) to prevent oxidation and adhering to guidelines for handling reactive intermediates (e.g., carbodiimides). Refer to safety data sheets (SDS) for azetidine derivatives, which emphasize proper ventilation, PPE (gloves, lab coats), and waste disposal procedures .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purification via column chromatography or recrystallization is recommended.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks for the azetidine ring (e.g., δ ~3.5–4.5 ppm for ring protons) and benzyl/ethyl groups .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- X-ray Crystallography : For unambiguous confirmation, employ software like OLEX2 to resolve crystal structures .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility tests in polar (DMSO, water) and non-polar (chloroform) solvents. Stability studies should assess degradation under UV light, humidity, and temperature (e.g., 4°C vs. room temperature). Use HPLC to quantify degradation products over time .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl/ethyl substituents influence the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and steric hindrance. Compare with analogs like N-(2-hydroxyethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide to assess substituent effects on binding affinity or catalytic activity .

- Data Analysis : Use software like Gaussian or ORCA for computational modeling. Validate predictions with experimental kinetics (e.g., IC50 assays).

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) reported for azetidine carboxamides?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., calorimetry, computational thermodynamics). Analyze pressure-dependent studies (e.g., 30–70 bar for uptake/release kinetics) to identify outliers .

- Example : If literature reports conflicting solubility values, conduct replicate experiments under controlled humidity and temperature, and apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. How can researchers optimize experimental design for studying this compound’s mechanism of action in complex systems?

- Methodological Answer : Use a factorial design to test variables (e.g., pH, solvent polarity, co-solvents). For biological studies, combine in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to map binding sites. Triangulate results with metabolomics or proteomics data .

- Case Study : In heterocyclic synthesis, track intermediates via real-time mass spectrometry to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.